5-Amino-2-chloronicotinaldehyde 5-Amino-2-chloronicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 1260790-22-4
VCID: VC6746174
InChI: InChI=1S/C6H5ClN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-3H,8H2
SMILES: C1=C(C=NC(=C1C=O)Cl)N
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57

5-Amino-2-chloronicotinaldehyde

CAS No.: 1260790-22-4

Cat. No.: VC6746174

Molecular Formula: C6H5ClN2O

Molecular Weight: 156.57

* For research use only. Not for human or veterinary use.

5-Amino-2-chloronicotinaldehyde - 1260790-22-4

Specification

CAS No. 1260790-22-4
Molecular Formula C6H5ClN2O
Molecular Weight 156.57
IUPAC Name 5-amino-2-chloropyridine-3-carbaldehyde
Standard InChI InChI=1S/C6H5ClN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-3H,8H2
Standard InChI Key KZQKQVPYVAINQF-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C=O)Cl)N

Introduction

Overview of Key Findings

5-Amino-2-chloronicotinaldehyde (C₆H₅ClN₂O) is a substituted nicotinaldehyde derivative characterized by an amino group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. While direct literature on this specific isomer remains limited, insights can be inferred from structurally analogous compounds such as 2-amino-5-chloronicotinaldehyde , 4-amino-2-chloronicotinaldehyde , and halogenated nicotinaldehyde derivatives . This report synthesizes available data to outline potential physicochemical properties, synthetic methodologies, and applications, while highlighting gaps in current research.

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 5-amino-2-chloronicotinaldehyde consists of a pyridine ring substituted with:

  • Chlorine at the 2-position, influencing electron withdrawal and directing electrophilic substitution.

  • Amino group at the 5-position, contributing to hydrogen-bonding capacity and nucleophilic reactivity.

  • Formyl group at the 3-position, enabling participation in condensation and nucleophilic addition reactions.

Comparative analysis with 2-amino-5-chloronicotinaldehyde (CAS 54856-61-0) reveals similar backbone features but distinct substitution patterns affecting polarity and reactivity. For instance, the 2-amino-5-chloro isomer exhibits a density of 1.442 g/cm³ and a melting point of 169–171°C , while halogen positioning alters boiling points (e.g., 301.9°C for the 2-amino-5-chloro variant vs. 136.4°C for 2-chloronicotinaldehyde ).

Spectroscopic Characteristics

While nuclear magnetic resonance (NMR) data for 5-amino-2-chloronicotinaldehyde are unavailable, related compounds provide benchmarks:

  • ¹H-NMR: In 4-amino-2-chloronicotinaldehyde , signals at δ 6.72 (d, J = 6.0 Hz) and δ 10.27 (s) correspond to aromatic protons and the aldehyde proton, respectively.

  • ¹³C-NMR: The aldehyde carbon in 2-chloronicotinaldehyde resonates at ~190 ppm , with pyridine carbons between 120–160 ppm depending on substituents.

Synthetic Methodologies

Direct Amination Strategies

The patent CN118388401A outlines a two-step route for 4-amino-2-chloronicotinaldehyde involving:

  • Lithiation-Formylation: 2-Chloro-4-fluoropyridine undergoes lithiation at -20°C with LDA, followed by DMF quenching to install the aldehyde group (75.8% yield) .

  • Fluorine-Amine Exchange: Reaction with ammonia in 1,4-dioxane at room temperature substitutes fluorine with amino, achieving 91.8% yield .

Alternative Pathways

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling could introduce amino groups to halogenated pyridines, though substrate compatibility with aldehyde functionalities remains untested.

  • Reductive Amination: If a nitro group were present at the 5-position, reduction could yield the amino derivative. No examples are cited in the search results.

Stability and Reactivity

Thermal Stability

The 2-amino-5-chloro isomer decomposes at 169–171°C , suggesting that 5-amino-2-chloronicotinaldehyde may exhibit similar thermal limits. The aldehyde group’s susceptibility to oxidation necessitates inert storage conditions, as seen with 2-chloronicotinaldehyde’s recommendation for refrigeration .

Reactivity Profiles

  • Aldehyde Group: Participates in condensations (e.g., formation of Schiff bases) and nucleophilic additions.

  • Amino Group: Enables diazotization or acylation, though steric hindrance from the adjacent chlorine may limit reactivity.

  • Chlorine Atom: Potential for Suzuki-Miyaura coupling if replaced by a boronic ester.

Applications and Derivatives

Pharmaceutical Intermediates

4-Amino-2-chloronicotinaldehyde is cited as a key intermediate in drug synthesis . By analogy, the 5-amino-2-chloro variant could serve in antimalarial or antiviral agents, though no direct evidence exists.

Material Science

Halogenated nicotinaldehydes are precursors for metal-organic frameworks (MOFs) . The amino group in 5-amino-2-chloronicotinaldehyde could enhance coordination to metal centers compared to non-aminated analogs.

Challenges and Research Gaps

  • Synthetic Accessibility: No routes to 5-amino-2-chloronicotinaldehyde are documented. Development would require novel fluorinated precursors or regioselective amination techniques.

  • Spectroscopic Data: Absence of NMR or MS data limits structural verification.

  • Safety Profiles: Hazards associated with intermediates (e.g., t-butyllithium in ) underscore the need for safer methodologies.

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